molecular formula C13H8N4O4 B2769159 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid CAS No. 851116-04-6

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid

Cat. No.: B2769159
CAS No.: 851116-04-6
M. Wt: 284.231
InChI Key: BXPXHOJLXPWUNU-UHFFFAOYSA-N
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Description

Historical Context in Benzotriazole Chemistry Research

Benzotriazole derivatives emerged as critical compounds in organic chemistry following the first synthesis of benzotriazole in 1899 via the reaction of o-phenylenediamine with nitrous acid. The discovery of their tautomeric behavior and electron-donating/accepting properties catalyzed interest in functionalized derivatives. The introduction of nitro and carboxylic acid groups to the benzotriazole scaffold, as seen in 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid, represents a strategic advancement to modulate electronic characteristics for specialized applications. Early 20th-century studies focused on benzotriazole’s corrosion inhibition and photostabilization properties, while late 20th-century research expanded into medicinal chemistry and materials science.

Table 1: Key Milestones in Benzotriazole Derivative Development

Year Milestone Significance
1899 Synthesis of benzotriazole Established core scaffold
1950s Corrosion inhibition applications Industrial utility demonstrated
2000s Functionalized derivatives (e.g., nitro, carboxylic acid groups) Enabled advanced materials design

Scientific Significance in Contemporary Chemical Research

This compound exemplifies the convergence of molecular engineering and functional material design. Its structure combines three reactive domains:

  • Benzotriazole core : Provides tautomerism and electron delocalization.
  • Nitro group : Enhances electron-withdrawing capacity and polarizability.
  • Carboxylic acid moiety : Enables salt formation and hydrogen bonding.

Recent studies highlight its role in nonlinear optical (NLO) materials due to its large third-order susceptibility ($$ \chi^{(3)} $$), as demonstrated in Z-scan experiments. The compound’s monoclinic crystal structure (space group $$ P2_1/n $$) facilitates anisotropic charge transfer, critical for photonic applications. Additionally, its intermediate status in synthesizing peptide coupling reagents underscores its pharmaceutical relevance.

Taxonomic Position within Benzotriazole Derivative Studies

This compound belongs to the subclass of 1H-benzotriazole derivatives with aromatic carboxylic acid substituents . Its taxonomic hierarchy is defined as:

  • Class : Heterocyclic compounds
  • Subclass : Benzotriazoles
  • Branch : Nitro-functionalized benzotriazoles
  • Leaf : Carboxylic acid-bearing derivatives

Table 2: Structural Comparison with Related Benzotriazole Derivatives

Compound Substituents Key Properties
1H-Benzotriazole None Corrosion inhibition
BCNB (Benzotriazole 2-chloro-4-nitrobenzoic acid) -Cl, -NO₂, -COOH Monoclinic crystal structure
4-(1H-Benzotriazol-1-yl)-3-nitrobenzoic acid -NO₂, -COOH $$ \chi^{(3)} = 1.2 \times 10^{-6} \, \text{esu} $$

The regioselective attachment of the nitro group at the 3-position and benzotriazole at the 4-position of the benzoic acid ring distinguishes it from isomers like 2-nitro derivatives, which exhibit distinct electronic profiles. This positional specificity arises from palladium-catalyzed coupling protocols or nitration-directing effects during synthesis.

Properties

IUPAC Name

4-(benzotriazol-1-yl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-13(19)8-5-6-11(12(7-8)17(20)21)16-10-4-2-1-3-9(10)14-15-16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXHOJLXPWUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331177
Record name 4-(benzotriazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851116-04-6
Record name 4-(benzotriazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-chloro-3-nitrobenzoic acid+benzotriazoleK2CO3,DMF,heat4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid\text{4-chloro-3-nitrobenzoic acid} + \text{benzotriazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-chloro-3-nitrobenzoic acid+benzotriazoleK2​CO3​,DMF,heat​4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction TypeConditionsExpected Outcome
Nucleophilic SubstitutionStrong nucleophile, high temperatureSubstitution of nitro group with nucleophile

Acid-Base Reactions

The carboxylic acid group in the compound can participate in acid-base reactions. It can donate a proton (H+) to form a carboxylate ion, which might be useful in forming salts or complexes with metals.

Reaction TypeConditionsExpected Outcome
Acid-Base ReactionBase (e.g., NaOH)Formation of carboxylate salt

Coordination Chemistry

The nitrogen atoms in the benzotriazole ring can act as ligands in coordination chemistry, potentially forming complexes with transition metals. This property is similar to that of benzotriazole, which is known to form stable complexes with metals like copper .

Reaction TypeConditionsExpected Outcome
Coordination ReactionMetal ions (e.g., Cu2+)Formation of metal complexes

Future Research Directions

  • Detailed Synthesis Pathways : Investigate efficient synthesis methods for this compound, focusing on coupling reactions or other suitable organic transformations.

  • Reactivity Studies : Conduct experiments to explore its reactivity in nucleophilic substitution, acid-base reactions, and coordination chemistry.

  • Applications in Materials Science : Investigate potential applications in materials science, such as corrosion inhibition or as a precursor for complex organic materials.

Given the limitations in current literature, experimental studies would be crucial to uncover the full potential of this compound's chemical reactions and applications.

Scientific Research Applications

Medicinal Chemistry

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid exhibits promising biological activities that can be harnessed in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Studies have shown that derivatives of benzotriazole compounds possess significant antimicrobial properties. For instance, research indicates that compounds containing benzotriazole rings can act against various bacterial strains and fungi . The nitro group in this compound enhances its electron-withdrawing capacity, potentially increasing its efficacy against resistant pathogens.
  • Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been documented. Benzotriazole derivatives are known to exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in anticancer drug development .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Corrosion Inhibition : Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form stable complexes with metal ions, thus preventing corrosion processes .
  • UV Stabilizers : This compound can also serve as a UV stabilizer in polymers and coatings due to its ability to absorb UV radiation and prevent degradation of materials exposed to sunlight .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research focused on the synthesis of novel benzotriazole derivatives highlighted the potential of this compound as an anticancer agent. The compound was tested against several cancer cell lines and showed promising results in inhibiting cell proliferation .

Comparative Analysis Table

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial AgentsEffective against resistant strains
Anticancer AgentsInhibits growth of various cancer cell lines
Material ScienceCorrosion InhibitionForms stable complexes with metals
UV StabilizersPrevents degradation in polymer materials

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid depends on its application:

Comparison with Similar Compounds

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS 162848-24-0)

  • Structural Differences: Replaces the fused benzotriazole with a monocyclic 1,2,4-triazole. The triazole is directly attached to the benzene ring without a methylene spacer.
  • The nitro group at the 3-position (ortho to the triazole) may sterically hinder interactions compared to the benzotriazole derivative.
  • Applications: Limited data on biological activity, but its simpler structure may favor synthetic accessibility .

4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid (CID 931157)

  • Structural Differences : Features a methylene-linked 3-nitro-1,2,4-triazole substituent.
  • The nitro group on the triazole (vs. benzene in the target compound) alters electronic distribution, possibly enhancing electrophilicity.
  • Applications: Noted for computational studies in drug discovery due to its modular structure .

4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic Acid (CAS 1220027-85-9)

  • Structural Differences : Substitutes benzotriazole with a 3-hydroxypyrrolidine ring.
  • Functional Impact :
    • The pyrrolidine introduces basicity and hydrogen-bonding via the hydroxyl group, contrasting with the aromatic benzotriazole.
    • Reduced planarity may limit intercalation or stacking in biological systems.
  • Applications: Potential use in medicinal chemistry for targeting enzymes with polar active sites .

H1 and H4 Triazole Derivatives (Anti-Carcinogenic Study)

  • Structural Differences: H1 (4-formylphenoxy) and H4 (4-nitrophenoxy) substituents linked via triazole to a phenylpropanoic acid backbone.
  • Functional Impact: The absence of a fused benzotriazole reduces aromatic interactions but introduces phenoxy groups for hydrophobic binding. Nitro groups in H4 enhance electron-withdrawing effects, similar to the target compound.
  • Applications : Demonstrated polypharmacology in MTT assays, suggesting broader biological targeting compared to the benzotriazole analogue .

Biological Activity

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid (CAS No. 80029-43-2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_{8}N4_4O4_4, with a molecular weight of 284.23 g/mol. The compound features a benzotriazole moiety linked to a nitrobenzoic acid structure, which is significant for its biological activity.

Research indicates that benzotriazole derivatives, including this compound, exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that benzotriazole compounds possess antibacterial and antifungal properties. For instance, they have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects at micromolar concentrations .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. A study highlighted the ability of certain benzotriazole derivatives to act as AChE inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Tested Pathogen/Target Activity Level Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansMIC: 12.5 - 25 μg/ml
AChE InhibitionHuman AChEModerate to high inhibition
CytotoxicityVarious mammalian cell linesIC50 values in micromolar range

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzotriazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains .
  • Neuroprotective Potential : In the context of neurodegenerative disease research, the inhibitory effects on AChE suggest that this compound may help in managing conditions like Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Basic: What synthetic routes are recommended for preparing 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid?

Methodological Answer:
The compound can be synthesized via nitration and coupling reactions . A typical approach involves:

  • Step 1: Nitration of a benzoic acid derivative (e.g., 3-nitrobenzoic acid) using a mixture of concentrated sulfuric and nitric acids under controlled temperature (0–5°C), followed by gradual warming to room temperature to ensure complete reaction .
  • Step 2: Introduction of the benzotriazole moiety via nucleophilic substitution or click chemistry. For example, coupling 1H-benzotriazole with the nitrobenzoic acid intermediate using dichloromethane as a solvent and ammonium nitrate as a catalyst .
  • Purification: Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is recommended to isolate the product with high purity.

Basic: How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks. For example, aromatic protons in the benzotriazole ring (δ 7.5–8.5 ppm) and the nitro group’s deshielding effect on adjacent carbons .
  • Infrared (IR) Spectroscopy: Identify key functional groups: the nitro group (asymmetric stretch ~1520 cm1^{-1}), carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}), and benzotriazole C–N stretches (~1450 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C13H9N4O4\text{C}_{13}\text{H}_{9}\text{N}_{4}\text{O}_{4}: 309.06 g/mol).

Advanced: What factors influence the regioselectivity of benzotriazole attachment during synthesis?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects :

  • Electronic Factors: The nitro group at the 3-position directs electrophilic substitution to the para position (C-4) via its electron-withdrawing nature, favoring benzotriazole coupling at C-4 .
  • Steric Hindrance: Bulky substituents near the reaction site (e.g., methyl groups) may reduce coupling efficiency. Computational studies (DFT) can predict optimal reaction sites by analyzing charge distribution and frontier molecular orbitals .

Advanced: How does the nitro group impact the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions: The nitro group stabilizes the aromatic ring against electrophilic attack but may promote hydrolysis of the benzotriazole moiety at extreme pH (<2).
  • Basic Conditions: The carboxylic acid group deprotonates (pKa ~2.5), increasing solubility but potentially destabilizing the nitrobenzotriazole system via nucleophilic aromatic substitution (e.g., OH^- attack at C-3) .
  • Experimental Validation: Perform accelerated stability studies in buffered solutions (pH 1–12) at 40°C, monitored via HPLC for degradation products.

Advanced: How can computational methods predict the compound’s reactivity in drug design?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-deficient nature makes it a target for reductive modifications .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. The benzotriazole moiety may act as a hydrogen bond acceptor, while the carboxylic acid enhances solubility .
  • ADMET Prediction: Use software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s polar surface area and rotatable bonds.

Advanced: How to resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs . Address by:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations.
  • Metabolite Analysis: Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Structural Confirmation: Ensure synthesized batches match literature specifications (e.g., via X-ray crystallography; see similar benzotriazole derivatives in ).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving nitric acid or volatile solvents .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
  • Waste Disposal: Segregate nitro-containing waste for incineration to avoid environmental contamination .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility.
  • pH Adjustment: Prepare sodium salts by deprotonating the carboxylic acid group (pH >4) to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve dispersion in physiological buffers .

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